3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide

Description

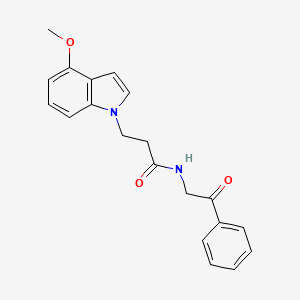

3-(4-Methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide is a synthetic indole-derived propanamide compound characterized by a methoxy substitution at the 4-position of the indole core and a propanamide side chain terminating in a phenylethyl ketone group.

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-(4-methoxyindol-1-yl)-N-phenacylpropanamide |

InChI |

InChI=1S/C20H20N2O3/c1-25-19-9-5-8-17-16(19)10-12-22(17)13-11-20(24)21-14-18(23)15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,21,24) |

InChI Key |

HBLKECUPOMSKRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methoxylation: The indole core is then methoxylated using a methoxy group donor such as dimethyl sulfate or methyl iodide in the presence of a base.

Amide Formation: The final step involves the formation of the amide bond by reacting the methoxylated indole with 2-oxo-2-phenylethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the indole core or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

Oxidation Products: Oxidized derivatives of the indole core or methoxy group.

Reduction Products: Reduced amide derivatives.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and notable properties:

Key Structural and Functional Insights:

Substituent Impact on Selectivity :

- Sulfonamide groups (e.g., methylsulfonyl in Compound 50 ) enhance enzyme selectivity (e.g., COX-2 inhibition) compared to bulkier groups like trifluoromethoxy phenylsulfonyl (Compound 57 ).

- Ureido substituents (e.g., 4-methoxyphenyl ureido in Compound 9c ) improve receptor agonism (e.g., FPR1 selectivity).

Synthetic Yields and Methods :

- Automated HPLC purification (Compound 57 ) achieves lower yields (33%) but higher purity compared to flash chromatography (Compound 50 ).

- Recrystallization (Compound 9c ) is favored for crystalline derivatives, while chemoenzymatic routes (Compound 5a ) enable rapid diversification.

Pharmacological Trends :

- Lipophilic groups (e.g., fluoro-biphenyl in ) may enhance blood-brain barrier penetration.

- Methoxy substitutions (common in ) improve solubility without compromising target binding.

Research Findings and Implications

- Enzyme Inhibition: Sulfonamide-containing analogs (e.g., Compound 50 ) exhibit nanomolar potency against COX-2, outperforming non-sulfonamide derivatives.

- Receptor Agonism : Ureido-linked compounds (e.g., Compound 9c ) show >100-fold selectivity for FPR1 over FPR2, attributed to steric and electronic compatibility with the receptor’s binding pocket.

- Metabolic Stability : Sulfonyl and trifluoromethoxy groups (e.g., Compound 57 ) reduce hepatic clearance in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.